molecular formula C13H12N4O B11869778 N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide CAS No. 827318-19-4

N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide

Katalognummer: B11869778
CAS-Nummer: 827318-19-4
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: OPKKPWDDTFBZCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide is a complex organic compound characterized by the presence of both pyrazole and indole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide typically involves the condensation of 1H-pyrazole-3-carboxylic acid with 1H-indole-4-amine, followed by acetylation. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of specific kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-(1H-Pyrazol-3-yl)-1H-indol-4-yl)acetamide is unique due to the presence of both pyrazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

827318-19-4

Molekularformel

C13H12N4O

Molekulargewicht

240.26 g/mol

IUPAC-Name

N-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]acetamide

InChI

InChI=1S/C13H12N4O/c1-8(18)15-10-3-2-4-11-9(10)7-13(16-11)12-5-6-14-17-12/h2-7,16H,1H3,(H,14,17)(H,15,18)

InChI-Schlüssel

OPKKPWDDTFBZCU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC2=C1C=C(N2)C3=CC=NN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.